{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “syn-3-Fluoro-4-aminopiperidine” was achieved with a final optimized process that gave a 66% yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, defluorination byproducts were observed at lower pH on prolonged stirring .Scientific Research Applications
Synthesis and Chemical Properties
Studies on related compounds, such as fluoroquinolones and fluorinated pyrimidines, focus on their synthesis, chemical properties, and potential as therapeutic agents. For instance, fluoroquinolones are noted for their broad spectrum of activity against various pathogens, highlighting the importance of synthetic methodologies in developing more effective drugs (da Silva et al., 2003). Similarly, the review on the clinical applications of fluorinated pyrimidines such as 5-fluorouracil and its prodrugs indicates their clinical utility in treating advanced cancer, suggesting the significance of chemical modifications in enhancing therapeutic efficacy (Heidelberger & Ansfield, 1963).
Biological Activity and Applications
The biological activity of related compounds, including their neurochemical effects and anticancer properties, is a key focus. For instance, neurochemistry studies on MDMA (a phenylethylamine derivative) provide insights into its neurotoxicity and potential for causing CNS toxicity, which could inform safety assessments and therapeutic applications of related compounds (McKenna & Peroutka, 1990). Additionally, research on novel mixed copper(II) complexes with NSAIDs and their anticancer activity reflects the interdisciplinary approach in medicinal chemistry to develop compounds with enhanced biological properties (Šimunková et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2.ClH/c1-10-4-3-7-17(9-10)14-6-5-12(11(2)16)8-13(14)15;/h5-6,8,10-11H,3-4,7,9,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFEZGFHNSXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(C)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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